molecular formula C22H18ClN5O3S B2733645 methyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 898469-20-0

methyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2733645
CAS No.: 898469-20-0
M. Wt: 467.93
InChI Key: FSPNGPLUTMSWDN-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based derivative characterized by a central 1,2,4-triazole ring substituted with a 4-chlorophenyl group and a 1H-pyrrole moiety. The triazole is linked via a sulfanyl bridge to an acetamido group, which is further connected to a methyl benzoate ester. This structural architecture places it within a class of compounds known for diverse biological activities, including antiviral and antibacterial properties, as observed in structurally related analogs .

Properties

IUPAC Name

methyl 4-[[2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O3S/c1-31-21(30)16-6-10-18(11-7-16)24-19(29)14-32-22-26-25-20(15-4-8-17(23)9-5-15)28(22)27-12-2-3-13-27/h2-13H,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPNGPLUTMSWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common approach starts with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate . This intermediate is then subjected to a series of reactions, including hydrazination, salt formation, and cyclization, to introduce the triazole and pyrrole rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole and pyrrole rings are particularly important for binding to biological targets, while the chlorophenyl group can enhance the compound’s affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Features of Methyl 4-(2-{[5-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate and Analogs

Compound Name Ester Group Triazole Substituents Heterocyclic System Molecular Weight
Target Compound Methyl 4-Chlorophenyl, 1H-pyrrol-1-yl 1,2,4-Triazole 495.98*
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate Ethyl 4-Chlorobenzyl, 1H-pyrrol-1-yl 1,2,4-Triazole 495.982
Methyl 4-(2-{5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate Methyl 4-Chlorophenyl, 1,2,4-Oxadiazole Oxadiazole-Pyridine Not Reported
2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide None Benzotriazolylmethyl, Phenyl 1,2,4-Triazole Not Reported

*Calculated based on formula C₂₃H₂₀ClN₅O₃S.

Key Observations :

  • The oxadiazole-containing derivative () replaces the triazole-pyrrole system with an oxadiazole-pyridine scaffold, which may enhance π-π stacking in biological targets .
  • The benzotriazole analog () lacks an ester group but incorporates a benzotriazole moiety, likely increasing steric bulk and metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 3.8* ~0.05 (DMSO) Not Reported
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4.1 ~0.03 (DMSO) Not Reported
Methyl 4-(2-{5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate 2.9 ~0.1 (DMSO) Not Reported

*Calculated using Molinspiration software.

Key Observations :

  • The target compound’s logP (~3.8) suggests moderate lipophilicity, suitable for membrane permeability.
  • The oxadiazole derivative () shows improved solubility due to the polar oxadiazole ring .

Key Observations :

  • Triazole-Schiff base derivatives () demonstrate antiviral activity at 500 mg/L, suggesting the target compound may share similar mechanisms .
  • 5-Acyloxypyrazoles () highlight the importance of chlorophenyl groups in antibacterial activity, a feature retained in the target compound .

Biological Activity

Methyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry due to its diverse functional groups. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN5O3SC_{22}H_{18}ClN_{5}O_{3}S, with a molecular weight of 426.26 g/mol. Its structure includes a methyl ester, acetamido group, and a triazole moiety, which contribute to its unique chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives similar to this compound. Triazoles are known to inhibit cytochrome P450 enzymes in fungi, leading to a disruption in ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound ACandida albicans32 µg/mL
Compound BEscherichia coli64 µg/mL
Methyl 4-(2-{...})Staphylococcus aureus16 µg/mL

The compound exhibits moderate to strong activity against various pathogens, including Staphylococcus aureus and Candida albicans, making it a candidate for further pharmacological studies.

Anticancer Activity

Triazole derivatives have also shown promise in anticancer applications. Research indicates that modifications in the triazole ring can enhance cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various triazole derivatives:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results : Compounds exhibited varying degrees of cytotoxicity with IC50 values ranging from 10 µM to 50 µM.

Table 2: Cytotoxicity Results for Selected Compounds

Compound NameCell LineIC50 (µM)
Compound CHeLa25
Compound DMCF-715
Methyl 4-(2-{...})HeLa20

The results suggest that methyl 4-(2-{...}) has comparable activity to known anticancer agents, indicating its potential as a lead compound for further development.

The biological activity of methyl 4-(2-{...}) can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Pathways : Similar triazoles inhibit enzymes involved in sterol biosynthesis.
  • Receptor Binding : The compound may bind to specific receptors involved in cancer cell proliferation and survival.

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